5-(Cyclopentoxy)pyrazine-2-boronic acid
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Overview
Description
5-(Cyclopentoxy)pyrazine-2-boronic acid is a boronic acid derivative that has gained widespread attention in the scientific research community. This compound, with the molecular formula C9H13BN2O3 and a molecular weight of 208
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentoxy)pyrazine-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the coupling of a pyrazine derivative with a boronic acid reagent under the catalysis of palladium, in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability and functionality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentoxy)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and various solvents such as ethanol or water. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5-(Cyclopentoxy)pyrazine-2-boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies, due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon–carbon bond .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyclopentoxy)pyrazine-2-boronic acid include other boronic acid derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a cyclopentoxy group attached to the pyrazine ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(5-cyclopentyloxypyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-12-9(6-11-8)15-7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDBNOQYLJVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OC2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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